![molecular formula C20H24N2O3 B6862443 [(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone](/img/structure/B6862443.png)
[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone
Description
[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone is a complex organic compound with potential applications in various scientific fields This compound features a pyrrolidine ring substituted with methoxy and methoxymethyl groups, and a pyridine ring substituted with a methyl and phenyl group
Properties
IUPAC Name |
[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-18(9-10-19(21-14)15-7-5-4-6-8-15)20(23)22-12-17(25-3)11-16(22)13-24-2/h4-10,16-17H,11-13H2,1-3H3/t16-,17+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSELNYAENPMZFS-DLBZAZTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(CC3COC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)N3C[C@@H](C[C@H]3COC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these steps include methanol, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like sodium hydride or lithium aluminum hydride in aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to piperidine derivatives.
Substitution: Introduction of various functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which [(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone: shares structural similarities with other pyrrolidine and pyridine derivatives.
This compound: can be compared to compounds like this compound.
Uniqueness
The unique combination of functional groups and stereochemistry in this compound distinguishes it from other similar compounds. Its specific arrangement of atoms may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
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